molecular formula C23H22ClN5O2 B11342599 3-(3-chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

3-(3-chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B11342599
M. Wt: 435.9 g/mol
InChI Key: CLBUCLQJGZEPOR-UHFFFAOYSA-N
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Description

3-(3-chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a chlorobenzyl group, a dimethyl group, and a phenyl group attached to a tetrahydropyrimido[2,1-f]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate purine derivative and introduce the chlorobenzyl, dimethyl, and phenyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and reagents like organoboron compounds for Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would need to be streamlined to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could result in derivatives with different aromatic substituents.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure suggests it could interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anticancer or antiviral agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 3-(3-chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione apart is its unique combination of substituents, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H22ClN5O2

Molecular Weight

435.9 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H22ClN5O2/c1-15-12-27(18-9-4-3-5-10-18)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-7-6-8-17(24)11-16/h3-11,15H,12-14H2,1-2H3

InChI Key

CLBUCLQJGZEPOR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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